molecular formula C15H22N4O3 B5964215 N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No.: B5964215
M. Wt: 306.36 g/mol
InChI Key: VSKKCYYXDYWTDR-UHFFFAOYSA-N
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Description

N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring substituted with a diethylamino group and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with diethylamine to form 2-(diethylamino)pyridine.

    Alkylation: The 2-(diethylamino)pyridine is then alkylated with a suitable alkylating agent, such as bromoacetaldehyde, to introduce the methyl group.

    Cyclization: The resulting intermediate undergoes cyclization with an appropriate reagent, such as ethyl chloroformate, to form the oxazolidinone ring.

    Acylation: Finally, the compound is acylated with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or oxazolidinone derivatives.

Scientific Research Applications

N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
  • N-[[2-(diethylamino)pyridin-4-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
  • N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide

Uniqueness

N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both pyridine and oxazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-3-18(4-2)14-12(6-5-7-16-14)10-17-13(20)11-19-8-9-22-15(19)21/h5-7H,3-4,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKKCYYXDYWTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)CN2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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